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Compound of Interest

Compound Name: 3-Bromocinnolin-4-ol

Cat. No.: B187659

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR)
data for 3-Bromocinnolin-4-ol, a heterocyclic compound of interest to researchers in
medicinal chemistry and materials science. This document is intended for an audience of
researchers, scientists, and drug development professionals, offering a centralized resource for
the predicted spectroscopic characteristics, experimental protocols for its analysis, and a
visualization of its synthetic utility.

Predicted 1H and 13C NMR Data

While experimental spectra for 3-Bromocinnolin-4-ol are not readily available in the public
domain, computational predictions offer valuable insights into its structural features. The
following tables summarize the predicted *H and *C NMR chemical shifts, providing a baseline
for researchers working with this molecule. These predictions are generated based on
established algorithms that consider the electronic environment of each nucleus.

Table 1: Predicted *H NMR Chemical Shifts for 3-Bromocinnolin-4-ol
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Predicted Chemical o Coupling Constant
Proton . Multiplicity .
Shift (ppm) (J) in Hz
H-5 8.2-8.4 Doublet 7.5-85
H-6 7.6-7.8 Triplet 7.0-8.0
H-7 79-81 Triplet 7.0-8.0
H-8 7.7-7.9 Doublet 7.5-85
OH-4 11.0-13.0 Broad Singlet

Table 2: Predicted 3C NMR Chemical Shifts for 3-Bromocinnolin-4-ol

Carbon Predicted Chemical Shift (ppm)
C-3 115- 120
C-4 160 - 165
C-4a 140 - 145
C-5 128 - 132
C-6 125 -129
C-7 135 - 140
C-8 120 - 125
C-8a 145 - 150

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of NMR data for
3-Bromocinnolin-4-ol and similar heterocyclic compounds. Adherence to these procedures is
crucial for obtaining high-quality, reproducible spectra.

Sample Preparation

o Sample Weighing: Accurately weigh 5-10 mg of 3-Bromocinnolin-4-ol.
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e Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated
solvent, such as DMSO-des or CDCls, in a clean, dry NMR tube. The choice of solvent may
influence the chemical shift of the hydroxyl proton.

o Dissolution: Ensure complete dissolution of the sample. Gentle warming or sonication may
be employed to aid this process.

« Internal Standard: For precise chemical shift referencing, a small amount of an internal
standard, such as tetramethylsilane (TMS), can be added.

NMR Data Acquisition

 Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher) equipped
with a broadband probe.

* 'H NMR Spectroscopy:
o Pulse Sequence: A standard single-pulse experiment.
o Spectral Width: Approximately 16 ppm, centered around 8 ppm.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 16 to 64 scans, depending on the sample concentration.
o Temperature: Maintain a constant temperature, typically 298 K.

e 13C NMR Spectroscopy:

[¢]

Pulse Sequence: A proton-decoupled pulse sequence.

[¢]

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.
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o Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-
to-noise ratio due to the low natural abundance of 13C.

Synthetic Pathway Visualization

3-Bromocinnolin-4-ol serves as a versatile intermediate in organic synthesis. One notable
transformation is its participation in the Heck reaction, a palladium-catalyzed carbon-carbon
bond-forming reaction. The diagram below illustrates the reaction of 3-Bromocinnolin-4-ol
with styrene to yield (E)-3-(2-phenylethenyl)cinnolin-4-ol.[1]
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3-Bromocinnolin-4-ol Heck Reaction
< . .
(E)-3-(2-phenylethenyl)cinnolin-4-ol
e
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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